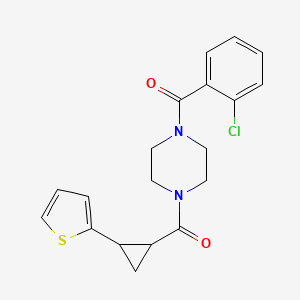
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CPP and is known for its ability to interact with various biological targets, making it a valuable tool for drug discovery and development.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. It has shown promising results against Gram-negative strains, and its anti-biofilm activity is particularly notable against Gram-positive strains. This suggests that it could be used in the development of new antibiotics, especially for resistant bacterial strains .
Anticancer Potential
Research indicates that derivatives of this compound have been evaluated for their anticancer activities. Some synthesized derivatives have shown good anticancer activity, although they are less active than standard drugs like 5-fluorouracil and tomudex. This opens up possibilities for the compound to be used as a lead in rational drug designing for anticancer molecules .
Biofilm Prevention
The ability to prevent biofilm formation is a significant application in the medical field. Biofilms are associated with a range of persistent infections, and the compound’s anti-biofilm properties could lead to the development of treatments that prevent the establishment of chronic bacterial colonies .
DNA Gyrase Interaction
The compound has been designed to interact with DNA gyrase differently than existing antibiotics, which could result in a more potent antibacterial effect. This is particularly important in the fight against antibiotic resistance, as it provides a new mechanism of action against bacteria .
ADMET Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for drug development. The compound has undergone ADMET studies to understand its biological properties better and to reveal potential advantages over parent molecules like norfloxacin .
Molecular Docking Studies
Molecular docking studies have been used to predict how the compound interacts with biological targets. These studies are essential for drug discovery and have shown that certain derivatives of the compound have good docking scores, indicating potential as anticancer agents .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and alpha1-adrenergic receptors , which play crucial roles in tuberculosis therapy and the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to significant activity against mycobacterium tuberculosis h37ra or exhibiting alpha1-adrenergic affinity .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it may affect the pathways involved in tuberculosis therapy or those associated with alpha1-adrenergic receptors .
Pharmacokinetics
Similar compounds have been reported to exhibit an acceptable pharmacokinetic profile . Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra or show alpha1-adrenergic affinity .
Propiedades
IUPAC Name |
[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-16-5-2-1-4-13(16)18(23)21-7-9-22(10-8-21)19(24)15-12-14(15)17-6-3-11-25-17/h1-6,11,14-15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXBOYAFQHIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


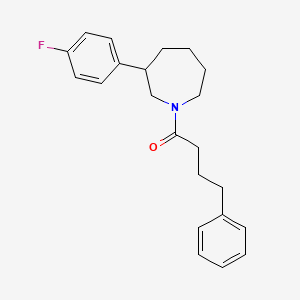
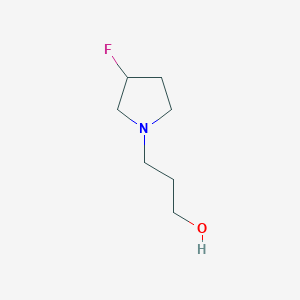
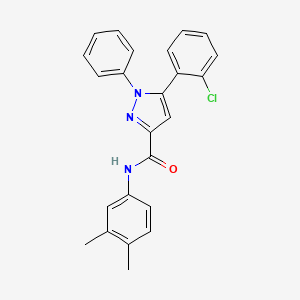
![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)
![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)
![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)

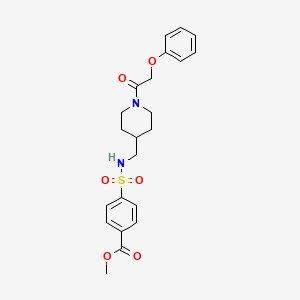
![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)
![2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide](/img/structure/B2990179.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)